molecular formula C17H14N2O5S B2897022 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 1795083-68-9

8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2897022
CAS No.: 1795083-68-9
M. Wt: 358.37
InChI Key: MVADDAHOEMNLQD-UHFFFAOYSA-N
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Description

8-Methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound featuring a chromen-2-one core with methoxy and thiazole groups attached. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. The thiazole group is introduced through a nucleophilic substitution reaction, and the azetidine ring is formed through cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The chromen-2-one core can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the chromen-2-one structure.

  • Substitution: Nucleophilic substitution reactions are used to introduce the thiazole group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydride (NaH) and various amines are used in substitution reactions.

Major Products Formed:

  • Oxidation products: Various hydroxylated and carboxylated derivatives.

  • Reduction products: Reduced chromen-2-one derivatives.

  • Substitution products: Thiazole-substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis reactions.

Biology: The biological activities of chromen-2-one derivatives include antiviral, anti-inflammatory, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.

Medicine: Potential medicinal applications include the development of new drugs targeting various diseases, such as cancer and inflammatory disorders.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The chromen-2-one core may bind to receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 8-Methoxy-2H-chromen-2-one

  • 3-(Thiazol-2-yloxy)azetidine-1-carbonyl derivatives

  • Other chromen-2-one derivatives

Uniqueness: 8-Methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of chromen-2-one, methoxy, and thiazole groups, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

8-methoxy-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-22-13-4-2-3-10-7-12(16(21)24-14(10)13)15(20)19-8-11(9-19)23-17-18-5-6-25-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVADDAHOEMNLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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